4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol
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Overview
Description
4-[(2S,3R,4R)-4-[®-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including hydroxyl and methoxy groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,3R,4R)-4-[®-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol typically involves several steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by selective functionalization of the aromatic ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(2S,3R,4R)-4-[®-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
4-[(2S,3R,4R)-4-[®-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2S,3R,4R)-4-[®-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxybenzaldehyde: Shares similar functional groups but differs in its overall structure and reactivity.
4-hydroxy-3-methoxyphenylacetic acid: Another compound with similar functional groups but distinct chemical properties.
Properties
Molecular Formula |
C21H26O7 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H26O7/c1-25-18-8-12(4-6-16(18)23)20(27-3)15-11-28-21(14(15)10-22)13-5-7-17(24)19(9-13)26-2/h4-9,14-15,20-24H,10-11H2,1-3H3/t14-,15-,20-,21+/m0/s1 |
InChI Key |
KDVJSVPEOZSZGS-LATRNWQMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@H](CO2)[C@H](C3=CC(=C(C=C3)O)OC)OC)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC)CO)O |
Origin of Product |
United States |
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